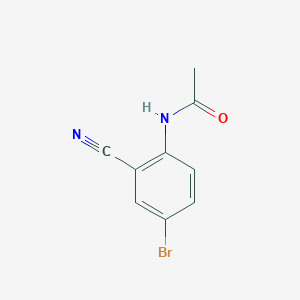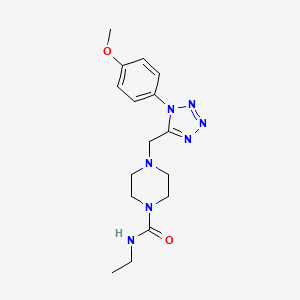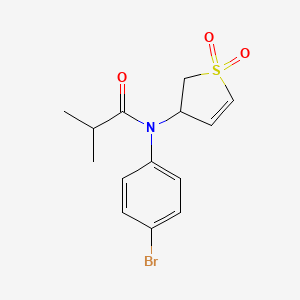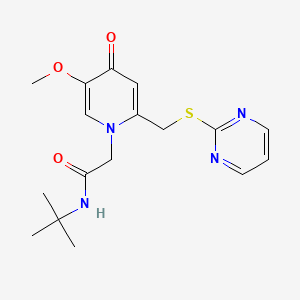
1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPB is a member of the benzimidazole family of compounds, which are known for their diverse range of biological activities.
Mécanisme D'action
The mechanism of action of 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in the regulation of cell growth and division. 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione has been shown to have a variety of biochemical and physiological effects in cells and tissues. In cancer cells, 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione has been shown to induce apoptosis and inhibit cell proliferation. In neurons, 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione has been shown to enhance cell survival and protect against oxidative stress. In immune cells, 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione has been shown to suppress the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione in lab experiments is that it has been well-studied and its synthesis method is well-established. This makes it easy for researchers to obtain high-quality 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione for their experiments. Additionally, 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione has been shown to have a variety of biological activities, which makes it a versatile compound for use in a variety of research applications.
One limitation of using 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione in lab experiments is that its mechanism of action is not fully understood. This makes it difficult for researchers to design experiments that specifically target the activity of 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione. Additionally, 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione has not been extensively studied in vivo, which makes it difficult to determine its potential for use in human therapies.
Orientations Futures
There are many potential future directions for the study of 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione. One area of research could focus on the development of new cancer therapies based on the activity of 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione. Another area of research could focus on the potential use of 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione and its potential for use in human therapies.
Méthodes De Synthèse
The synthesis of 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione involves the reaction of 1-(chloromethyl)-3-phenyl-benzimidazole-2-thione with morpholine in the presence of a base. The resulting compound is then purified by recrystallization. This synthesis method has been well-established in the scientific literature and has been used by many researchers to obtain high-quality 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione for their experiments.
Applications De Recherche Scientifique
1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione has been studied for its potential use in a variety of scientific research applications, including cancer research, neurobiology, and immunology. In cancer research, 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione a promising candidate for the development of new cancer therapies.
In neurobiology, 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione has been shown to enhance the survival of neurons and protect them from damage caused by oxidative stress. This suggests that 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In immunology, 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione has been shown to modulate the immune response by suppressing the production of pro-inflammatory cytokines. This makes 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
1-(morpholin-4-ylmethyl)-3-phenylbenzimidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c23-18-20(14-19-10-12-22-13-11-19)16-8-4-5-9-17(16)21(18)15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRUILWOJFISAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3N(C2=S)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2355872.png)
![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2355877.png)

![6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2355880.png)
![(Z)-methyl 2-(4-chloro-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355882.png)

![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/no-structure.png)
![2-[(2-bromophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2355885.png)
![1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One](/img/structure/B2355886.png)
![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2355887.png)
![N-(2-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2355888.png)

![3-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2355893.png)
